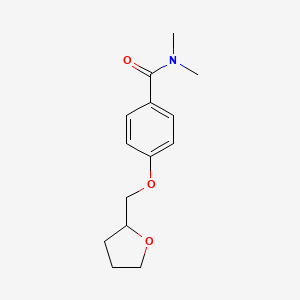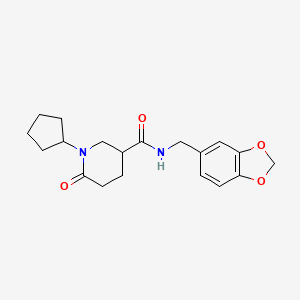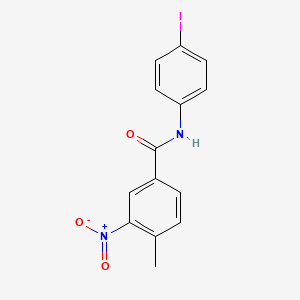
N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 249.3 g/mol.
作用機序
The mechanism of action of N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide is not fully understood. However, studies have suggested that N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide may exert its pharmacological effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a cellular defense mechanism that regulates the expression of various antioxidant and detoxification genes.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been found to exhibit various biochemical and physiological effects. N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to increase the levels of glutathione, an important antioxidant in the body, and reduce oxidative stress. N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes. N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide has several advantages for use in lab experiments. N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide is a stable and relatively non-toxic compound that can be easily synthesized. N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide is also soluble in organic solvents, making it easy to handle in the lab. However, N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide has some limitations. N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide may exhibit batch-to-batch variations in its purity, which can affect its performance in lab experiments. N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide may also exhibit some reactivity towards certain functional groups, which can limit its use in certain reactions.
将来の方向性
There are several future directions for the research on N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide. One potential direction is the development of N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide-based drugs for the treatment of various diseases such as cancer and inflammatory disorders. Another potential direction is the use of N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide as a building block in the synthesis of new organic compounds with potential applications in various fields. Additionally, further studies are needed to fully understand the mechanism of action of N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide and its potential side effects.
合成法
N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide can be synthesized through a multi-step process starting from 4-nitrobenzoic acid. The first step involves the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using a reducing agent such as iron powder. The second step involves the protection of the amine group by reacting it with tetrahydro-2-furanmethanol in the presence of a strong acid catalyst. The third step involves the N,N-dimethylation of the protected amine group using dimethyl sulfate. Finally, the protecting group is removed using a mild acid catalyst to obtain N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide.
科学的研究の応用
N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential applications in various fields such as drug discovery, material science, and organic synthesis. In drug discovery, N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been found to exhibit anti-inflammatory, anti-oxidant, and anti-cancer properties. N,N-dimethyl-4-(tetrahydro-2-furanylmethoxy)benzamide has also been used as a building block in the synthesis of various organic compounds and as a stabilizer in polymerization reactions.
特性
IUPAC Name |
N,N-dimethyl-4-(oxolan-2-ylmethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-15(2)14(16)11-5-7-12(8-6-11)18-10-13-4-3-9-17-13/h5-8,13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLZDMMUPBJLFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)OCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(oxolan-2-ylmethoxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B6058746.png)
![methyl 4-{[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6058752.png)

![3-methyl-4-(3-methylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058760.png)
![isopropyl 4-({[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B6058769.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B6058787.png)
![1,3-benzodioxol-5-yl(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6058801.png)
![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6058806.png)
![(2E)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyridinyl)acrylamide](/img/structure/B6058810.png)
![4-{3-[3-(1H-imidazol-1-yl)propoxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058816.png)
![4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6058820.png)
![S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide](/img/structure/B6058831.png)
![2-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-8-methyl-2,8-diazaspiro[5.5]undecane](/img/structure/B6058839.png)
